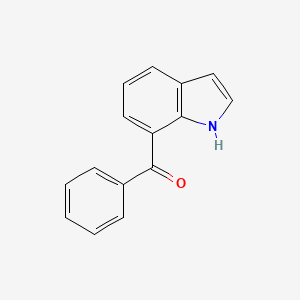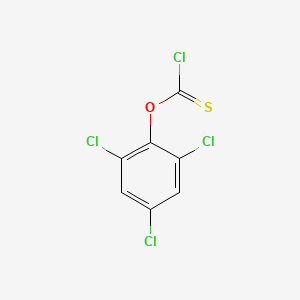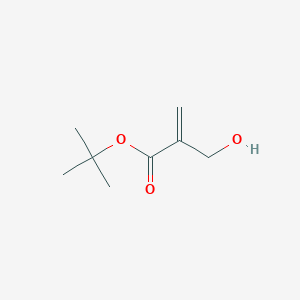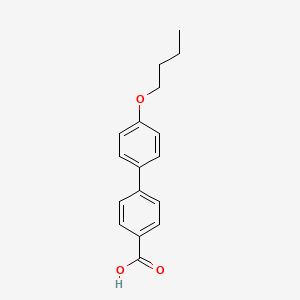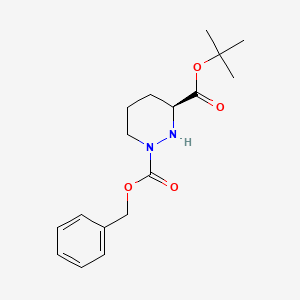
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate
Descripción general
Descripción
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate is a chemical compound with a complex structure. It belongs to the class of tetrahydropyridazines, which are heterocyclic compounds containing a six-membered ring with three carbon atoms and three nitrogen atoms. The compound’s stereochemistry is specified as (S) , indicating that it has a specific chiral configuration.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, followed by cyclization to form the tetrahydropyridazine ring. Detailed synthetic pathways can be found in the literature, and variations may exist depending on the specific substituents and protecting groups used during the synthesis.
Molecular Structure Analysis
The molecular structure of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate consists of the following key features:
- A tetrahydropyridazine ring with three carbon atoms and three nitrogen atoms.
- A benzyl group attached to one of the carbon atoms.
- A tert-butyl group attached to another carbon atom.
- Two carboxylate groups, contributing to the compound’s acidity and reactivity.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Hydrolysis : Cleavage of the ester bonds by water, leading to the formation of carboxylic acids and alcohols.
- Reduction : Reduction of the carbonyl groups to yield corresponding alcohols.
- Substitution Reactions : Substitution of the benzyl or tert-butyl groups with other functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the compound’s melting point, which provides insights into its purity and crystalline structure.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Stability : Assess its stability under different conditions (e.g., temperature, light, pH).
Safety And Hazards
- Toxicity : Evaluate the compound’s toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.
- Environmental Impact : Consider its potential impact on the environment.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Structure-Activity Relationships : Explore modifications to enhance its properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
Please note that this analysis is based on existing knowledge, and further studies may reveal additional insights.
Propiedades
IUPAC Name |
1-O-benzyl 3-O-tert-butyl (3S)-diazinane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-10-7-11-19(18-14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,18H,7,10-12H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUUPKDLDFXKDX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(N1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN(N1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452785 | |
| Record name | 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate | |
CAS RN |
72064-51-8 | |
| Record name | 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



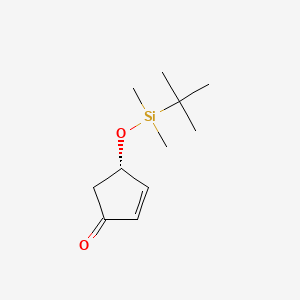
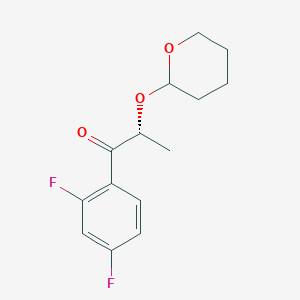
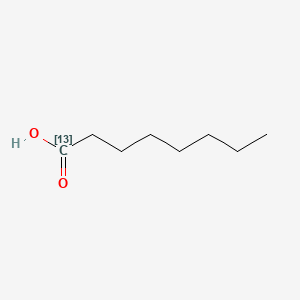
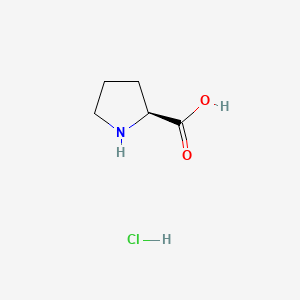
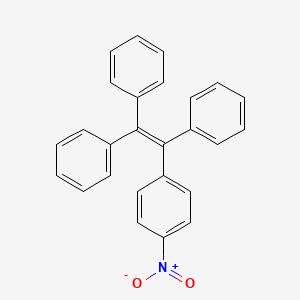
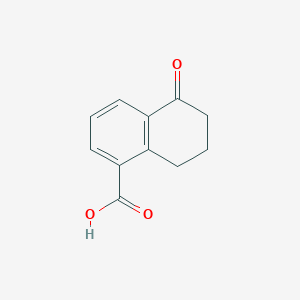
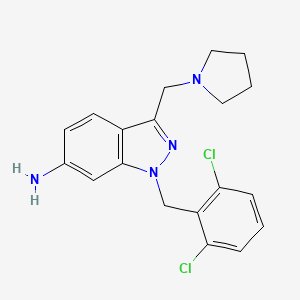
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)
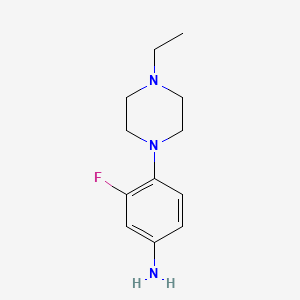
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
